molecular formula C12H13NO2 B186693 ethyl 6-methyl-1H-indole-3-carboxylate CAS No. 100821-48-5

ethyl 6-methyl-1H-indole-3-carboxylate

Cat. No. B186693
CAS RN: 100821-48-5
M. Wt: 203.24 g/mol
InChI Key: JHKVKHVMRYKOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-1H-indole-3-carboxylate is a compound that has been isolated from the south China sea sponge, Xetospongia testudinaria . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .


Synthesis Analysis

The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are similar to the compound , has been reported . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .


Molecular Structure Analysis

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole .

Mechanism of Action

While the specific mechanism of action for ethyl 6-methyl-1H-indole-3-carboxylate is not mentioned in the retrieved papers, indole derivatives have been known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

While specific safety and hazard information for ethyl 6-methyl-1H-indole-3-carboxylate is not available, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the future directions for ethyl 6-methyl-1H-indole-3-carboxylate could involve further exploration of its potential therapeutic applications.

properties

CAS RN

100821-48-5

Product Name

ethyl 6-methyl-1H-indole-3-carboxylate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 6-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3

InChI Key

JHKVKHVMRYKOBW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)C

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)C

Origin of Product

United States

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